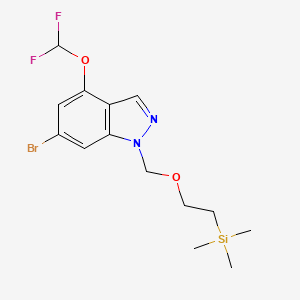

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Description

Properties

IUPAC Name |

2-[[6-bromo-4-(difluoromethoxy)indazol-1-yl]methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrF2N2O2Si/c1-22(2,3)5-4-20-9-19-12-6-10(15)7-13(21-14(16)17)11(12)8-18-19/h6-8,14H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGARCBLCRPQEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C2=C(C=N1)C(=CC(=C2)Br)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrF2N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137787 | |

| Record name | 1H-Indazole, 6-bromo-4-(difluoromethoxy)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2139294-78-1 | |

| Record name | 1H-Indazole, 6-bromo-4-(difluoromethoxy)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2139294-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-bromo-4-(difluoromethoxy)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

Bromination: Introduction of the bromine atom to the indazole core.

Difluoromethoxylation: Addition of the difluoromethoxy group.

Silylation: Introduction of the trimethylsilyl-ethoxy-methyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and scaling up the process to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.

Scientific Research Applications

The compound 6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, focusing on biological activity, synthetic methodologies, and potential therapeutic uses.

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes a bromine atom, difluoromethoxy group, and a trimethylsilyl ether. The molecular formula is with a molecular weight of approximately 359.23 g/mol. Its structure allows for diverse interactions in biological systems, making it a candidate for various applications.

Research indicates that compounds similar to 6-Bromo-4-(difluoromethoxy)-1H-indazole exhibit significant biological activities, particularly as protein kinase inhibitors . These inhibitors play crucial roles in regulating cellular functions and are vital in cancer therapy. For instance, studies have shown that indazole derivatives can inhibit specific kinases involved in tumor growth and metastasis .

Synthetic Methodologies

The synthesis of this compound involves several steps, including the formation of the indazole core and subsequent functionalization. Recent advancements have focused on developing efficient synthetic routes that minimize environmental impact while maximizing yield. For example, catalyst-free methods have been explored that simplify the reaction conditions and enhance product purity .

Therapeutic Potential

The therapeutic potential of this compound lies in its ability to modulate signaling pathways associated with various diseases, including cancer and inflammatory disorders. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis . Additionally, its structural features could facilitate the design of more selective inhibitors with reduced side effects.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A study demonstrated that an indazole derivative significantly inhibited the growth of breast cancer cells in vitro, showcasing its potential as an anticancer agent.

- Case Study 2 : Another investigation focused on its anti-inflammatory properties, where it was found to reduce markers of inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 4

6-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (Compound 33, CAS N/A)

- Substituent : Fluoro at position 4.

- Key Differences : Fluorine’s smaller size and higher electronegativity compared to difluoromethoxy may reduce steric hindrance but offer less metabolic stability.

- Synthesis : SEM protection via SEM-Cl/NaH in DMF (92% yield) .

- Applications : Intermediate for Suzuki-Miyaura coupling (e.g., boronate ester synthesis) .

6-Bromo-4-methoxy-1H-indazole (CAS 885519-21-1)

- Substituent : Methoxy at position 4.

- Molecular Weight : 227.06 g/mol.

- Applications : Drug development scaffold (e.g., kinase inhibitors) .

6-Bromo-4-ethoxy-1H-indazole (CAS 1864774-28-6)

Bromine Position and Additional Functional Groups

4-Bromo-6-(trifluoromethyl)-1H-indazole (CAS 1000342-95-9)

- Substituents : Bromo at position 4, trifluoromethyl at position 6.

- Key Differences : Trifluoromethyl’s strong electron-withdrawing effect contrasts with difluoromethoxy’s mixed electronic effects.

- Applications : Pharmaceutical intermediate with enhanced electrophilicity .

6-Bromo-3-ethyl-1H-indazole (CAS 199172-01-5)

Protecting Group Utilization

6-Bromo-4-fluoro-1H-indazole (CAS N/A)

Key Observations:

- SEM Protection: Increases molecular weight by ~180 g/mol compared to non-protected analogs.

- Difluoromethoxy vs. Alkoxy : Difluoromethoxy (OCF2H) provides a balance of electronegativity and metabolic resistance, unlike methoxy/ethoxy.

- Bromine Position : Position 6 bromine (target compound) vs. position 4 (CAS 1000342-95-9) affects electronic distribution and reactivity.

Research and Application Insights

- Drug Development : The target compound’s SEM group facilitates intermediate purification, while difluoromethoxy enhances target engagement in kinase inhibitors .

- Synthetic Flexibility : Bromine at position 6 allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Metabolic Stability : Difluoromethoxy’s resistance to oxidative metabolism may improve half-life compared to methoxy/ethoxy analogs .

Biological Activity

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A bromine atom at the 6-position.

- A difluoromethoxy group at the 4-position.

- An ethoxymethyl group substituted with trimethylsilyl.

The molecular formula is C15H18BrF2N3O2Si, indicating a substantial molecular weight that contributes to its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Protein Kinases : Similar indazole derivatives have shown efficacy as protein kinase inhibitors, particularly against targets involved in cancer progression .

- Antioxidant Activity : Some derivatives have demonstrated free radical scavenging capabilities, which may contribute to their protective effects against oxidative stress .

- Antitumor Activity : Indazole derivatives are noted for their antitumor properties through pathways involving apoptosis and cell cycle regulation .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor | Exhibits cytotoxic effects against various cancer cell lines, including MCF-7. |

| Anti-inflammatory | Potentially reduces inflammatory markers in vitro. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Enzyme Inhibition | Inhibits specific enzymes linked to cancer and inflammation. |

Case Studies

-

Anticancer Activity :

In a study evaluating the cytotoxic effects of indazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with similar structures demonstrated significant inhibition of cell proliferation. The presence of halogen substituents (like bromine) was correlated with enhanced activity . -

Enzyme Interaction Studies :

Molecular docking studies have shown that indazole derivatives can effectively bind to active sites of protein kinases, suggesting a pathway for therapeutic development in targeting specific cancers . -

Inflammatory Response Modulation :

Research indicated that certain derivatives could downregulate pro-inflammatory cytokines in vitro, providing insights into their potential use in treating inflammatory diseases .

Q & A

Q. What are optimized synthetic routes for preparing 6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole?

The synthesis typically involves multistep reactions. Key steps include:

- SEM protection : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is introduced early to protect the indazole nitrogen. A reflux reaction in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base is common, as seen in analogous SEM-protected indazole syntheses .

- Bromination and difluoromethoxy introduction : Bromination at the 6-position and substitution with difluoromethoxy groups may require sequential halogenation and nucleophilic aromatic substitution (SNAr) under controlled conditions .

- Yield optimization : Adjusting reaction time (e.g., 9–18 hours) and temperature (reflux vs. room temperature) can improve yields. For example, glacial acetic acid in methanol under reflux enhances cyclization efficiency .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Confirm SEM group presence via characteristic trimethylsilyl signals (δ ~0.1 ppm for Si(CH₃)₃) and methylene protons (δ ~3.5–5.5 ppm for OCH₂CH₂Si) . The difluoromethoxy group (OCF₂H) shows splitting patterns in ¹H NMR (δ ~6.5 ppm) and a distinct ¹⁹F NMR signal .

- FTIR : Look for C-F stretching (1000–1300 cm⁻¹) and SEM-related Si-O-C vibrations (1050–1250 cm⁻¹) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H⁺] at m/z ~400–450) and bromine isotope patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or receptors). For example, indazole derivatives have been docked into EGFR active sites to evaluate inhibitory potential .

- ADMET analysis : Predict pharmacokinetics (e.g., logP for lipophilicity, CYP450 interactions) using tools like SwissADME. Prioritize substituents like difluoromethoxy for metabolic stability .

- Contradiction resolution : If experimental IC₅₀ values conflict with docking scores, refine force fields or validate with mutagenesis studies .

Q. What strategies address low yields or impurities in the final product?

- Purification : Use column chromatography with hexane/ethyl acetate gradients (1:1 v/v) to isolate the SEM-protected product .

- Byproduct identification : LC-MS or TLC (Rf ~0.65 in ethyl acetate) can detect unreacted intermediates (e.g., unprotected indazole).

- Reaction optimization : For SNAr steps, test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) or solvents (DMSO vs. DMF) to enhance difluoromethoxy substitution efficiency .

Q. How does the SEM group influence reactivity in downstream functionalization?

- Stability : The SEM group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl in dioxane) without affecting bromine or difluoromethoxy groups .

- Steric effects : Bulkier SEM protection may hinder reactions at the 1-position, necessitating tailored catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.